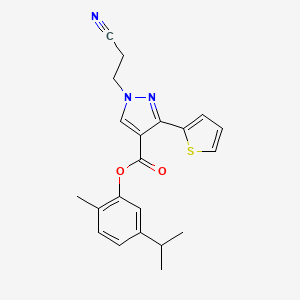![molecular formula C23H16N2O5S B5085141 5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as NB-TZTD, is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicine. NB-TZTD is a yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. This compound is known for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of diseases such as diabetes and cancer.
Mecanismo De Acción
The mechanism of action of NB-TZTD is primarily attributed to its ability to inhibit PTP1B. PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. NB-TZTD has also been shown to activate the AMPK signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NB-TZTD is its ability to inhibit PTP1B, which makes it a promising candidate for the development of new diabetes drugs. Additionally, NB-TZTD has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer drugs. However, one of the limitations of NB-TZTD is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on NB-TZTD. One area of research could focus on the development of new diabetes drugs based on NB-TZTD. Another area of research could focus on the development of new cancer drugs based on NB-TZTD. Additionally, future research could explore the potential applications of NB-TZTD in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of NB-TZTD can be achieved through a multistep process that involves the condensation of 4-nitrobenzaldehyde with 2-hydroxybenzyl alcohol, followed by the addition of thiosemicarbazide and phthalic anhydride. The product is then purified through recrystallization to obtain pure NB-TZTD.
Aplicaciones Científicas De Investigación
NB-TZTD has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of diabetes. Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the development of new diabetes drugs. NB-TZTD has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c26-22-21(31-23(27)24(22)18-7-2-1-3-8-18)14-17-6-4-5-9-20(17)30-15-16-10-12-19(13-11-16)25(28)29/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSQPCVHCPENCI-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)